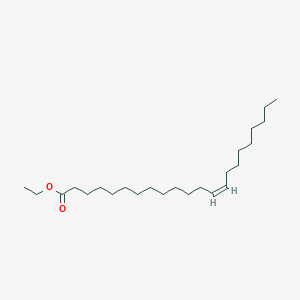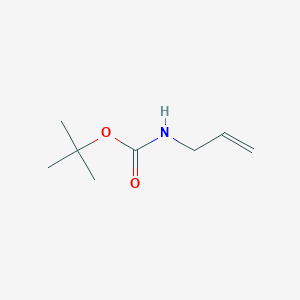
Cbz-O-methyl-L-ser
Overview
Description
Cbz-O-methyl-L-serine, also known as carbobenzoxy-O-methyl-L-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis as a protected form of serine, where the amino group is protected by a carbobenzoxy (Cbz) group and the hydroxyl group is methylated. This protection is crucial in multi-step organic synthesis to prevent unwanted reactions at these functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-O-methyl-L-serine typically involves the protection of the amino group of serine with a carbobenzoxy group and the methylation of the hydroxyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of serine is protected by reacting it with carbobenzoxy chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction forms the Cbz-protected serine.
Methylation of the Hydroxyl Group: The hydroxyl group of the protected serine is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of Cbz-O-methyl-L-serine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cbz-O-methyl-L-serine undergoes various chemical reactions, including:
Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Nucleophilic Substitution: The methylated hydroxyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Deprotection: The Cbz group can also be removed using strong acids like trifluoroacetic acid (TFA) or by using nucleophiles such as 2-mercaptoethanol in the presence of potassium phosphate.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd/C, H2
Nucleophilic Substitution: Various nucleophiles, such as amines or thiols
Deprotection: TFA, 2-mercaptoethanol, potassium phosphate
Major Products Formed
Hydrogenation: Removal of the Cbz group yields the free amino acid.
Nucleophilic Substitution: Depending on the nucleophile, various substituted serine derivatives can be formed.
Deprotection: Removal of the Cbz group yields the free amino acid or its derivatives.
Scientific Research Applications
Cbz-O-methyl-L-serine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the protected amino group prevents unwanted side reactions.
Drug Development: It serves as an intermediate in the synthesis of various pharmaceuticals.
Biochemical Studies: It is used in studies involving enzyme-substrate interactions and protein modifications.
Industrial Applications: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The primary function of Cbz-O-methyl-L-serine in chemical reactions is to act as a protected form of serine. The carbobenzoxy group protects the amino group from unwanted reactions, while the methyl group protects the hydroxyl group. This allows for selective reactions at other functional groups in multi-step synthesis. The deprotection of the Cbz group typically involves catalytic hydrogenation, where the palladium catalyst facilitates the cleavage of the Cbz group, releasing the free amino group.
Comparison with Similar Compounds
Cbz-O-methyl-L-serine can be compared with other protected amino acids, such as:
Cbz-L-serine: Similar to Cbz-O-methyl-L-serine but without the methylation of the hydroxyl group.
Fmoc-L-serine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of the Cbz group.
Boc-L-serine: Uses a tert-butyloxycarbonyl (Boc) group for protection.
Uniqueness
Cbz-O-methyl-L-serine is unique in that it provides dual protection for both the amino and hydroxyl groups, making it particularly useful in complex peptide synthesis where selective deprotection is required.
Properties
IUPAC Name |
(2S)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-17-8-10(11(14)15)13-12(16)18-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHGCFKPNOTYIQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628441 | |
| Record name | N-[(Benzyloxy)carbonyl]-O-methyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64356-74-7, 134807-65-1 | |
| Record name | N-[(Benzyloxy)carbonyl]-O-methyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cbz-L-Serine(Methyl Ether) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)


![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)



![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)






